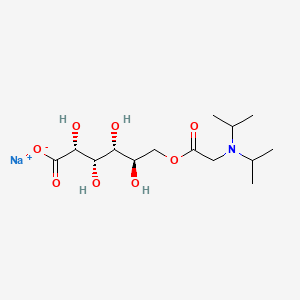
D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt: is a chemical compound with the molecular formula C14H25NO9Na. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used in analytical chemistry for separation and analysis purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt typically involves esterification reactions. The process begins with D-Gluconic acid and N,N-diisopropylglycine as the starting materials. The esterification reaction is catalyzed by acidic or basic conditions, often using reagents like sulfuric acid or sodium hydroxide. The reaction is carried out under controlled temperatures to ensure the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Industrial production often employs continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In analytical chemistry, D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt is used in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures .
Biology: The compound is utilized in biochemical assays and studies involving enzyme kinetics and metabolic pathways .
Medicine: In the medical field, it is explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules .
Wirkmechanismus
The mechanism of action of D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release D-Gluconic acid and N,N-diisopropylglycine, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular processes .
Vergleich Mit ähnlichen Verbindungen
- D-Gluconic acid, 6-ester with N,N-dimethylglycine, calcium salt (2:1)
- D-Gluconic acid, 6-ester with N,N-diisopropylglycine, calcium salt (2:1)
Comparison: Compared to its similar compounds, D-Gluconic acid, 6-ester with N,N-diisopropylglycine, monosodium salt exhibits unique properties such as higher solubility in water and distinct reactivity patterns. These characteristics make it particularly suitable for specific applications in analytical chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
93981-18-1 |
|---|---|
Molekularformel |
C14H26NNaO8 |
Molekulargewicht |
359.35 g/mol |
IUPAC-Name |
sodium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate |
InChI |
InChI=1S/C14H27NO8.Na/c1-7(2)15(8(3)4)5-10(17)23-6-9(16)11(18)12(19)13(20)14(21)22;/h7-9,11-13,16,18-20H,5-6H2,1-4H3,(H,21,22);/q;+1/p-1/t9-,11-,12+,13-;/m1./s1 |
InChI-Schlüssel |
XBXQEPCEJCWPKQ-HHBTZVFLSA-M |
Isomerische SMILES |
CC(C)N(CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)C(C)C.[Na+] |
Kanonische SMILES |
CC(C)N(CC(=O)OCC(C(C(C(C(=O)[O-])O)O)O)O)C(C)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



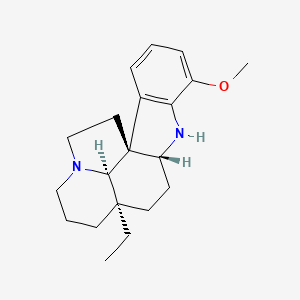
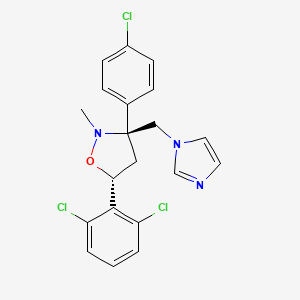

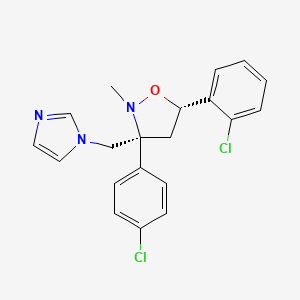
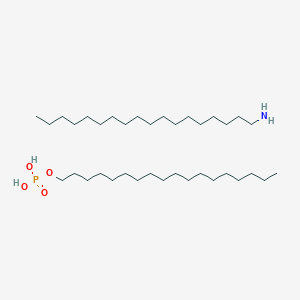
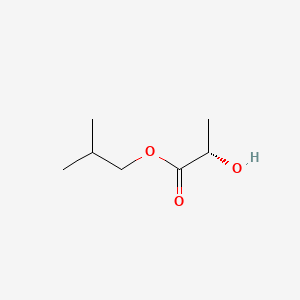
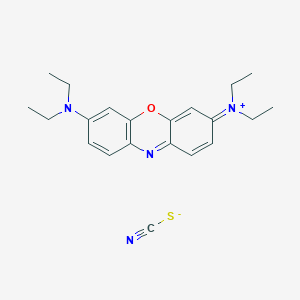

![4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine](/img/structure/B12674458.png)
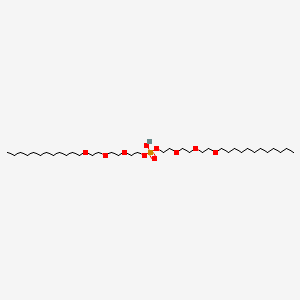
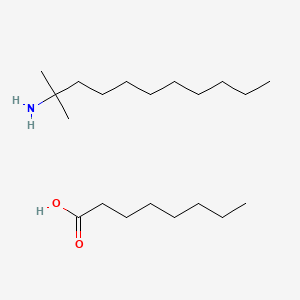

![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)
